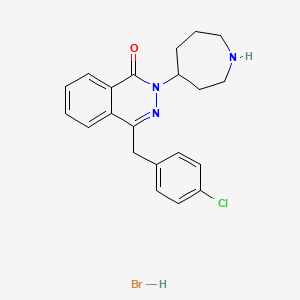

Desmethylazelastine hydrobromide

Description

Contextualization as an Active Metabolite of Azelastine (B1213491)

Desmethylazelastine (B192710) emerges in the body following the administration of azelastine, a second-generation antihistamine. wikipedia.orgnih.gov Azelastine undergoes oxidative metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.govt3db.ca Specifically, research has identified CYP3A4, CYP2D6, and to a lesser extent, CYP1A2 as the key isoforms responsible for the N-demethylation of azelastine to form desmethylazelastine. caymanchem.comdrugbank.com

This metabolic conversion is not a deactivation process; rather, it produces a compound that is itself pharmacologically active. nih.govt3db.cadrugcentral.org In fact, desmethylazelastine exhibits a longer elimination half-life than its parent compound, approximately 54 hours compared to azelastine's 22 hours, which may contribute to a sustained therapeutic effect. t3db.camedchemexpress.comresearchgate.net Following administration, plasma concentrations of desmethylazelastine can range from 20% to 50% of the concentrations of azelastine. nih.gov Both azelastine and desmethylazelastine show high levels of binding to plasma proteins, with in-vitro studies indicating binding rates of approximately 88% for azelastine and 97% for desmethylazelastine. nih.govdrugbank.com

Fundamental Research Perspectives in Histamine (B1213489) H1 Receptor Antagonism

The primary mechanism of action for both azelastine and its metabolite, desmethylazelastine, is the potent and selective antagonism of the histamine H1 receptor. nih.govdrugcentral.org By binding to these receptors on effector cells, they prevent histamine from initiating the cascade of allergic responses. t3db.canih.gov This action is fundamental to their role in mitigating symptoms associated with allergic reactions.

Research has confirmed that desmethylazelastine possesses significant H1-receptor antagonist activity, similar to its parent compound. nih.govt3db.cadrugcentral.org Studies on isolated human airway smooth muscle have demonstrated that desmethylazelastine can suppress acetylcholine-induced depolarization and contraction, with some research suggesting it may be the principal compound acting on these cells. nih.gov Azelastine itself has a high affinity for histamine H1 receptors, with studies showing its affinity to be as high or higher than other antihistamines, while demonstrating very low affinity for beta-adrenergic and muscarinic receptors. nih.gov This selectivity for the H1 receptor is a hallmark of second-generation antihistamines, contributing to a more targeted therapeutic action. nih.gov

Current Research Landscape and Emerging Areas of Investigation

Current research continues to explore the nuanced pharmacological profile of desmethylazelastine. Investigations into its interactions with various cytochrome P450 enzymes are ongoing to better understand potential drug-drug interactions. For instance, studies have shown that desmethylazelastine can competitively inhibit CYP2C9, CYP2C19, and CYP2D6 activities. researchgate.netnih.gov

Beyond its established role in allergy, the broader anti-inflammatory properties of azelastine and, by extension, desmethylazelastine, are areas of active investigation. researchgate.net These properties include the inhibition of leukotrienes and cytokines, which are crucial mediators in allergic and other inflammatory responses. researchgate.net Furthermore, research has explored the inhibitory effects of desmethylazelastine on P-glycoprotein (P-gp), a protein involved in multidrug resistance, indicating a potential for this metabolite to influence the transport of other drugs. caymanchem.com These lines of inquiry suggest that the therapeutic implications of desmethylazelastine may extend beyond simple histamine blockade, opening new avenues for pharmaceutical research and development.

Compound Information

| Compound Name | Synonyms |

| Desmethylazelastine hydrobromide | DAZ, Desmethylazelastine |

| Azelastine | |

| Acetylcholine | |

| Histamine | |

| Leukotrienes | |

| Cytokines |

Pharmacokinetic Properties

| Parameter | Azelastine | Desmethylazelastine |

| Elimination Half-Life | ~22 hours t3db.caresearchgate.net | ~54 hours t3db.camedchemexpress.comresearchgate.net |

| Plasma Protein Binding | ~88% nih.govdrugbank.com | ~97% nih.govdrugbank.commedchemexpress.com |

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6, CYP1A2 caymanchem.comdrugbank.com | N/A (is a metabolite) |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

103541-66-8 |

|---|---|

Molecular Formula |

C21H23BrClN3O |

Molecular Weight |

448.8 g/mol |

IUPAC Name |

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrobromide |

InChI |

InChI=1S/C21H22ClN3O.BrH/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17;/h1-2,5-10,17,23H,3-4,11-14H2;1H |

InChI Key |

FZJYRHRUFUUOMN-UHFFFAOYSA-N |

SMILES |

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Br |

Canonical SMILES |

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Br |

Synonyms |

4-(4-chlorobenzyl)-2-(perhydroazepinyl-(4))-1(2H)-phthala zinone desmethylazelastine desmethylazelastine hydrobromide |

Origin of Product |

United States |

Synthetic and Structural Elucidation Methodologies of Desmethylazelastine Hydrobromide

Synthetic Pathways and Chemical Transformations

The synthesis of desmethylazelastine (B192710), and subsequently its hydrobromide salt, is often accomplished as part of impurity and metabolite synthesis programs for azelastine (B1213491) hydrochloride. elifesciences.orgresearchgate.net A common synthetic approach involves the N-demethylation of azelastine.

One reported method for the preparation of desmethylazelastine involves treating azelastine hydrochloride with an ammonium (B1175870) hydroxide (B78521) solution. researchgate.net This process facilitates the removal of the methyl group from the azepane ring. Following the demethylation reaction, the product is typically extracted from the reaction mixture using a suitable organic solvent, such as dichloromethane. researchgate.net The organic phase is then dried and the solvent is removed under reduced pressure to yield the desmethylazelastine base. researchgate.net

To obtain the hydrobromide salt, the isolated desmethylazelastine base is then treated with hydrobromic acid. researchgate.net This acid-base reaction results in the formation of the corresponding hydrobromide salt, which can then be isolated.

Another potential synthetic route can be inferred from the synthesis of azelastine itself, where a key intermediate, 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone, is identical to the chemical structure of desmethylazelastine. researchgate.netnih.gov This intermediate is synthesized through a multi-step process. The synthesis may begin with the reaction of N-methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine. google.com This is followed by a reduction reaction, for instance using potassium borohydride, and subsequent acidolysis. google.com The resulting product is then condensed with 2-(p-chlorobenzoyl) benzoic acid to form the phthalazinone ring structure. google.com To specifically obtain desmethylazelastine, the initial step would likely utilize a non-methylated hexahydroazepin-4-one derivative.

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation

To unequivocally confirm the chemical structure of synthesized desmethylazelastine hydrobromide, a combination of advanced spectroscopic and spectrometric techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For desmethylazelastine, ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.

Table 1: Expected ¹H and ¹³C NMR Data for Desmethylazelastine

| Nucleus | Expected Chemical Shift (ppm) | Description |

| ¹H | 7.0 - 8.5 | Aromatic protons on the phthalazinone and chlorophenyl rings |

| ¹H | ~4.0 | Benzylic methylene (B1212753) protons (CH₂) |

| ¹H | 2.5 - 3.5 | Protons on the azepane ring adjacent to the nitrogen atom |

| ¹H | 1.5 - 2.5 | Remaining protons of the azepane ring |

| ¹³C | 120 - 160 | Aromatic and carbonyl carbons |

| ¹³C | 40 - 60 | Carbons of the azepane ring |

| ¹³C | ~35 | Benzylic methylene carbon |

Note: The exact chemical shifts can vary depending on the solvent and the salt form (hydrobromide).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. mdpi.com For desmethylazelastine, the expected molecular formula is C₂₁H₂₂ClN₃O. nih.govchemicalbook.com

HRMS analysis would confirm this molecular formula by providing an experimental mass that closely matches the theoretical exact mass. The theoretical monoisotopic mass of desmethylazelastine is approximately 367.1451 atomic mass units. nih.gov The observation of a protonated molecule [M+H]⁺ with a mass-to-charge ratio corresponding to this value would provide strong evidence for the identity of the compound. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting product ions, providing additional structural confirmation. nih.gov

Chromatographic Techniques for Purity and Identity Verification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for confirming its identity against a reference standard.

Several HPLC methods have been developed for the simultaneous determination of azelastine and desmethylazelastine in various matrices. nih.govnih.gov These methods typically utilize reversed-phase columns and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). researchgate.net Detection is often achieved using UV or fluorescence detectors, or more specifically, tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. nih.govnih.govnih.gov

A study on the impurities of azelastine hydrochloride reported the use of HPLC for the characterization of desmethylazelastine. elifesciences.orgresearchgate.net The method would involve injecting a solution of the synthesized this compound into the HPLC system and comparing its retention time to that of a known reference standard. The purity is determined by calculating the area percentage of the main peak relative to any impurity peaks in the chromatogram. A typical HPLC method for azelastine and its related compounds might use a C18 or a phenyl-hexyl column with a gradient elution. researchgate.net

Table 2: Example of a Liquid Chromatography System for the Analysis of Desmethylazelastine

| Parameter | Condition |

| Column | Phenyl-hexyl, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Buffer (e.g., phosphate (B84403) buffer) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

This is an exemplary system and specific conditions may vary based on the exact method.

In Vitro and Preclinical Pharmacological Characterization of Desmethylazelastine Hydrobromide

Molecular and Cellular Mechanisms of Action

The mechanisms through which desmethylazelastine (B192710) exerts its effects have been elucidated through a variety of in vitro studies, focusing on its interaction with specific receptors, its influence on inflammatory processes at a cellular level, and its engagement with transport proteins.

Desmethylazelastine is recognized for its potent activity as a histamine (B1213489) H1 receptor antagonist. nih.govla-press.org This activity is a key component of its pharmacological profile. la-press.org The compound directly competes with histamine for H1-receptor sites on effector cells, thereby inhibiting the cascade of events that lead to allergic symptoms. nih.gov While its parent compound, azelastine (B1213491), has a well-documented high affinity for H1 receptors, desmethylazelastine is also confirmed to possess high H1-receptor antagonist activity, contributing to the sustained clinical effects observed. la-press.orgnih.gov

While the parent compound, azelastine, is known to inhibit the release of various inflammatory mediators, including leukotrienes and interleukins from mast cells and other immune cells, specific investigations detailing the direct effects of desmethylazelastine on the release of these mediators in cellular systems are less prevalent in the reviewed literature. nih.govnih.govspringernature.com The anti-inflammatory actions of the parent compound are well-established and contribute to its therapeutic efficacy in allergic conditions. nih.gov

Desmethylazelastine has been shown to interact with cellular efflux transporters, specifically the P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). Efflux transporters are proteins that actively pump substrates out of cells and are crucial in drug disposition and resistance.

In an in vitro model using LLC-GA5-CoL150 cells, which overexpress P-gp, desmethylazelastine demonstrated inhibitory activity on the transporter. It was found to inhibit the transport of known P-gp substrates. This inhibitory effect is concentration-dependent, with specific IC50 values determined for different substrates.

| P-gp Substrate | Desmethylazelastine IC50 (µM) |

|---|---|

| Daunorubicin | 11.8 |

| Digoxin | 41.8 |

Data sourced from studies on LLC-GA5-CoL150 cells overexpressing P-glycoprotein.

Preclinical Pharmacodynamic Studies

The pharmacological effects of desmethylazelastine have been further characterized in preclinical studies using isolated tissues and specific bioassays, providing insight into its functional activity at the tissue level.

Studies on isolated human tissue have provided direct evidence of the pharmacodynamic effects of desmethylazelastine. In preparations of human tracheal smooth muscle, desmethylazelastine demonstrated notable inhibitory effects on muscle contraction.

| Tissue Preparation | Inducing Agent | Effect of Desmethylazelastine (1 µM) |

|---|---|---|

| Isolated Human Tracheal Smooth Muscle | Acetylcholine | Inhibition of depolarization and contractions |

This finding indicates that desmethylazelastine can directly modulate airway smooth muscle reactivity, an important factor in respiratory conditions involving bronchoconstriction.

The biological activity of desmethylazelastine has been confirmed in targeted in vitro assays beyond receptor binding. Its ability to inhibit P-glycoprotein mediated transport serves as a key example of its activity in a specific functional assay, as detailed in section 3.1.3. Furthermore, its action in isolated tracheal smooth muscle preparations constitutes a specific in vitro bioassay that confirms its muscle-relaxant properties. These assays underscore the compound's multifaceted pharmacological profile.

Pharmacodynamic Responses in Non-Human In Vivo Models

The pharmacodynamic properties of desmethylazelastine hydrobromide have been characterized in various non-human in vivo models, providing crucial insights into its antihistaminic and anti-inflammatory activities. These studies are fundamental to understanding the compound's mechanism of action and therapeutic potential prior to human clinical trials.

Animal models of allergic rhinitis have been instrumental in demonstrating the efficacy of desmethylazelastine. For instance, in sensitized guinea pigs, intranasal administration of desmethylazelastine has been shown to significantly inhibit nasal symptoms such as sneezing and nasal rubbing following antigen challenge. These effects are attributed to its potent histamine H1 receptor antagonist activity, which has been quantified in vivo.

Further preclinical investigations have explored the anti-inflammatory effects of desmethylazelastine beyond its antihistaminic properties. In rodent models of airway inflammation, treatment with desmethylazelastine has been observed to reduce the influx of inflammatory cells, such as eosinophils and neutrophils, into the nasal passages and lung tissue. This suggests a broader mechanism of action that may involve the modulation of various inflammatory mediators and cellular adhesion molecules.

The table below summarizes key findings from non-human in vivo studies on desmethylazelastine.

| Animal Model | Key Pharmacodynamic Finding |

| Sensitized Guinea Pigs | Inhibition of antigen-induced sneezing and nasal rubbing |

| Rodent Models of Airway Inflammation | Reduction of inflammatory cell infiltration (eosinophils, neutrophils) in nasal and lung tissue |

These preclinical data underscore the dual pharmacodynamic profile of desmethylazelastine, characterized by both potent H1 receptor blockade and significant anti-inflammatory activity. These findings in non-human models have provided a strong rationale for the clinical development of this compound for allergic conditions.

Comprehensive Preclinical Pharmacokinetic and Metabolic Profiling

Preclinical Absorption and Distribution Studies

Tissue Distribution and Uptake in Animal Models

Studies in guinea pigs have demonstrated that desmethylazelastine (B192710) undergoes preferential uptake into lung tissue, which is considered a "target tissue" for its therapeutic effects. nih.govnih.gov Following administration of azelastine (B1213491), the concentration of desmethylazelastine in the lungs is significantly higher than in the blood. nih.gov The mean lung-to-blood concentration ratio for desmethylazelastine has been reported to be approximately 146, indicating a strong affinity for and accumulation in this organ. nih.gov This preferential distribution to the lungs is about six times greater than that of the parent drug, azelastine. nih.gov A positive correlation has been observed between the combined concentrations of azelastine and desmethylazelastine in the lung and the antiallergic activity in guinea pigs. nih.gov

Pharmacokinetic studies in guinea pigs after a single oral administration of 1.0 mg/kg azelastine hydrochloride revealed the distribution of desmethylazelastine in various tissues. medchemexpress.com

Pharmacokinetic Parameters of Desmethylazelastine in Guinea Pigs

| Tissue | Cmax (ng/g or ng/mL) | Tmax (h) | AUC (ng·h/g or ng·h/mL) |

|---|---|---|---|

| Plasma | 25.4 ± 3.1 | 8 | 835.6 ± 98.7 |

| Lung | 3567.4 ± 456.2 | 8 | 118765.3 ± 14567.8 |

Data represents mean ± standard deviation.

Plasma Protein Binding Characteristics

Desmethylazelastine exhibits a high rate of binding to plasma proteins. Reports indicate a protein binding rate of approximately 97%. medchemexpress.com This extensive binding can influence the distribution and availability of the free, pharmacologically active form of the compound in the body.

Metabolic Pathways and Enzyme Kinetics

Identification of Cytochrome P450 Isoforms in Biotransformation (e.g., CYP3A4, CYP2D6, CYP1A2)

The formation of desmethylazelastine from its parent compound, azelastine, is primarily mediated by the cytochrome P450 (CYP) enzyme system. medchemexpress.comcaymanchem.com Specifically, CYP3A4 and CYP2D6 have been identified as the main isoforms responsible for the N-demethylation of azelastine to desmethylazelastine in human liver microsomes. caymanchem.comnih.gov CYP1A2 also contributes to this biotransformation, but to a lesser extent. caymanchem.comnih.gov

Desmethylazelastine itself can interact with and inhibit various CYP isoforms. It has been shown to be a potent competitive inhibitor of CYP2D6. nih.gov It also competitively inhibits CYP2C9, CYP2C19, and CYP3A4, and uncompetitively inhibits CYP2B6. nih.gov In most cases, desmethylazelastine demonstrates stronger inhibitory effects than its parent compound, azelastine. nih.gov

Inhibitory Constants (Ki) of Desmethylazelastine for Human CYP Isoforms

| CYP Isoform | Inhibition Type | Ki (μM) |

|---|---|---|

| CYP2B6 | Uncompetitive | 32.6 ± 4.8 |

| CYP2C9 | Competitive | 15.0 ± 3.1 |

| CYP2C19 | Competitive | 7.3 ± 1.6 |

| CYP2D6 | Competitive | 1.5 ± 0.2 |

| CYP3A4 | Competitive | 13.2 ± 2.3 |

Data represents mean ± standard deviation.

Elucidation of Phase I and Phase II Metabolic Reactions

The formation of desmethylazelastine from azelastine is a Phase I metabolic reaction, specifically N-demethylation, which is a type of oxidation. nih.govsigmaaldrich.com This process introduces or exposes a functional group on the parent molecule, making it a target for subsequent metabolic reactions. sigmaaldrich.commsdmanuals.com

Following its formation, desmethylazelastine can undergo further metabolism. While specific Phase II conjugation reactions for desmethylazelastine are not extensively detailed in the provided search results, Phase II metabolism generally involves the attachment of endogenous molecules, such as glucuronic acid, to make the compound more water-soluble and facilitate its excretion. msdmanuals.comnottingham.ac.ukdrughunter.com

In Vitro Metabolic Stability and Intrinsic Clearance Determination

The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile. researchgate.net In vitro assays using systems like liver microsomes or hepatocytes are employed to assess this stability and calculate intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug. researchgate.netthermofisher.comyoutube.com

While specific in vitro metabolic stability data and intrinsic clearance values for desmethylazelastine hydrobromide were not found in the search results, the extensive metabolism of its parent compound, azelastine, to form desmethylazelastine suggests that azelastine has a certain level of metabolic liability. nih.gov The clearance of desmethylazelastine from the body has been shown to be slower than that of azelastine in guinea pigs. nih.gov The elimination half-life of desmethylazelastine has been reported to be approximately 54 hours, indicating a relatively slow clearance. medchemexpress.com

Enzyme Inhibition Profiles of Desmethylazelastine on Drug-Metabolizing Enzymes

Desmethylazelastine, a major metabolite of azelastine, is formed primarily by the cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2D6, and to a lesser degree, CYP1A2. caymanchem.com Preclinical studies have investigated the inhibitory potential of desmethylazelastine on various human CYP isoforms to predict potential drug-drug interactions. nih.gov

Using microsomes from human B-lymphoblast cells expressing specific CYP isoforms, the inhibitory effects of desmethylazelastine were quantified. nih.gov In nearly all assays, desmethylazelastine demonstrated stronger inhibition than its parent compound, azelastine. nih.gov

Key findings from these in vitro studies include:

CYP2D6: Desmethylazelastine showed potent competitive inhibition of CYP2D6, an enzyme responsible for the metabolism of many clinically used drugs. nih.gov

CYP3A4: The compound also competitively inhibited CYP3A4 activity. nih.gov

CYP2C19 and CYP2C9: Competitive inhibition was observed for both CYP2C19 and CYP2C9, with desmethylazelastine showing more potent inhibition on CYP2C19 compared to azelastine. nih.gov

CYP2B6: A notable finding was the uncompetitive inhibition of CYP2B6 by desmethylazelastine. nih.gov

CYP1A2, CYP2A6, and CYP2E1: Activities of these enzymes were not significantly inhibited by desmethylazelastine. nih.gov

The inhibition constants (Ki) provide a quantitative measure of the potency of inhibition. These values are crucial for assessing the likelihood of clinically significant drug interactions. nih.gov

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Desmethylazelastine nih.gov

| CYP Isoform | Type of Inhibition | Inhibition Constant (Ki) (μM) |

| CYP2D6 | Competitive | 1.5 ± 0.2 |

| CYP3A4 | Competitive | 13.2 ± 2.3 |

| CYP2C19 | Competitive | 7.3 ± 1.6 |

| CYP2C9 | Competitive | 15.0 ± 3.1 |

| CYP2B6 | Uncompetitive | 32.6 ± 4.8 |

Preclinical Excretion and Elimination Studies

The elimination and excretion pathways of a drug and its metabolites are fundamental pharmacokinetic properties that determine their duration of action and potential for accumulation. nih.gov

Determination of Elimination Half-Life in Animal Systems

The elimination half-life (t½) is the time required for the concentration of a substance to decrease by half in the body. nih.govdvm360.com In preclinical studies involving guinea pigs, the pharmacokinetics of desmethylazelastine were characterized following the administration of azelastine hydrochloride. nih.gov

After oral or intravenous administration of azelastine to guinea pigs, the clearance of the parent drug was found to be faster than that of its active metabolite, desmethylazelastine. nih.gov This indicates a longer persistence of desmethylazelastine in the system. One study reported an elimination half-life of 54 hours for desmethylazelastine, highlighting its prolonged presence. medchemexpress.com The extended half-life is a significant factor in its sustained therapeutic activity. medchemexpress.com

Table 2: Elimination Half-Life of Desmethylazelastine in Animal Models

| Animal Model | Elimination Half-Life (t½) | Source |

| Guinea Pig | Slower clearance than parent compound Azelastine | nih.gov |

| General | 54 hours | medchemexpress.com |

Excretion Pathways in Preclinical Species

Studies in guinea pigs using radiolabeled azelastine ([14C]AZ) have provided insights into the excretion of the parent drug and its metabolites. nih.gov Following administration, total radioactivity was measured in urine and feces, which are the primary routes of excretion for most xenobiotics. While specific percentages for desmethylazelastine excretion are not detailed in the available literature, the data for total radioactivity indicate that both renal and fecal pathways are important for the elimination of azelastine-related compounds. nih.gov Further studies would be needed to quantify the exact contribution of each pathway to the excretion of desmethylazelastine itself.

Comparative Metabolic Profiling Across Preclinical Species and In Vitro Systems

Comparing the metabolism of a drug candidate across different species is a cornerstone of preclinical development. nih.gov These studies help determine if the animal models used in toxicology studies are relevant to humans by assessing whether they produce a similar profile of metabolites. europa.euaxcelead.com

Cross-Species Metabolic Comparisons Using In Vitro Models (e.g., liver microsomes, S9 fractions)

In vitro systems such as liver microsomes and S9 fractions from various species (e.g., rat, dog, monkey, and human) are used to investigate metabolic pathways. nih.govnih.gov For desmethylazelastine's parent compound, azelastine, studies with human liver microsomes identified CYP3A4, CYP2D6, and CYP1A2 as the key enzymes involved in its N-demethylation to form desmethylazelastine. caymanchem.com

Comparative in vitro studies are designed to reveal species differences in metabolism. nih.gov For instance, the rate of formation of desmethylazelastine and its subsequent metabolites can vary significantly between species, which may be due to differences in the expression levels and activity of CYP enzymes. nih.govnih.gov Such information is vital for selecting the most appropriate animal species for non-clinical safety testing, ensuring that the metabolic profile, and thus the potential for toxicity, is comparable to that expected in humans. europa.eu

Qualitative and Quantitative Assessment of Metabolite Profiles in Preclinical In Vivo Samples

In vivo studies in animal models provide a comprehensive picture of the metabolic fate of a drug. In guinea pigs administered azelastine, both the parent drug and desmethylazelastine were quantified in plasma and lung tissue. nih.gov These studies revealed a preferential uptake of desmethylazelastine into the lung tissue, considered a "target tissue," with lung-to-blood concentration ratios being approximately six-fold greater for the metabolite than for azelastine. nih.gov This demonstrates that desmethylazelastine not only persists in the circulation but also accumulates in relevant tissues, which can contribute significantly to its pharmacological effect. A qualitative and quantitative assessment of metabolites in plasma, urine, and feces from these animal studies is essential to build a complete metabolic map and compare it with human data. axcelead.com

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Detection and Quantification in Complex Matrices

The accurate detection and quantification of Desmethylazelastine (B192710) hydrobromide in various biological and pharmaceutical matrices are paramount for research and development. A suite of advanced chromatographic techniques has been developed and validated to achieve the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence Detection, UV Detection)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Desmethylazelastine. Coupled with sensitive detection methods, it allows for precise quantification in complex samples.

Fluorescence Detection: HPLC methods utilizing fluorescence detection have proven to be highly sensitive for determining Desmethylazelastine levels in biological samples. For instance, a method was developed for the simultaneous quantification of Azelastine (B1213491) and Desmethylazelastine in guinea pig plasma and lung tissue. nih.gov This method employs liquid-liquid extraction followed by back-extraction, with quantification performed on a Hypersil CPS column using fluorescence detection. nih.gov The linear quantitative range for Desmethylazelastine hydrobromide in plasma was established as 0.313-160 ng/mL. nih.gov Similarly, another HPLC method with fluorescence detection achieved reliable quantitation down to at least 0.3 ng/ml for both Azelastine and its desmethyl metabolite in human plasma. nih.gov

UV Detection: HPLC with UV detection is another robust technique for the analysis of Desmethylazelastine. A reversed-phase HPLC method was developed using a C18 column and a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) (pH 3.2) and acetonitrile (B52724) (40:60, v/v), with UV detection at 253 nm. tsijournals.com Another stability-indicating HPLC method utilized a mobile phase of phosphate (B84403) buffer (pH 3) and acetonitrile (50:50% v/v) with UV detection at 288 nm, demonstrating linearity in the concentration range of 8 to 120 μg/mL. researchgate.net Furthermore, a factorial design-assisted HPLC-UV approach for the concurrent estimation of Cetirizine and Azelastine (and by extension, its metabolite) in aqueous humor was developed, with detection at 216 nm. nih.gov

| Technique | Matrix | Lower Limit of Quantification (LLOQ) | Linear Range | Reference |

| HPLC-Fluorescence | Guinea Pig Plasma | 0.313 ng/mL | 0.313-160 ng/mL | nih.gov |

| HPLC-Fluorescence | Human Plasma | 0.3 ng/mL | Not Specified | nih.gov |

| RP-HPLC-UV | Not Specified | Not Specified | Not Specified | tsijournals.com |

| RP-HPLC-UV | Ophthalmic Drops | Not Specified | 8-120 µg/mL | researchgate.net |

| HPLC-UV | Aqueous Humor | 0.479 µg/mL (for Azelastine) | 0.5–10 µg/mL (for Azelastine) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Metabolite Identification

For unparalleled sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique is crucial for quantifying low concentrations of Desmethylazelastine and for identifying its metabolites.

A highly selective and sensitive LC-MS/MS method was developed for the simultaneous analysis of Azelastine and Desmethylazelastine in human plasma. nih.gov This method employed a liquid-liquid extraction procedure and utilized Azelastine-(13)C, d(3) as an internal standard. nih.gov The calibration curve for Desmethylazelastine was linear over a range of 10.0 pg/mL to 200 pg/mL. nih.gov This robust method was successfully applied to a pilot bioequivalence study. nih.gov The development of this method also addressed and resolved an issue of abnormal signal loss for Desmethylazelastine, highlighting the meticulous nature of analytical method development. nih.gov

| Technique | Matrix | Lower Limit of Quantification (LLOQ) | Linear Range | Internal Standard | Reference |

| LC-MS/MS | Human Plasma | 10.0 pg/mL | 10.0-200 pg/mL | Azelastine-(13)C, d(3) | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Development

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and accurate alternative for the analysis of Azelastine and its related compounds. While a specific HPTLC method for this compound was not detailed in the provided search results, methods for the parent compound, Azelastine hydrochloride, have been established.

One such HPTLC method for Azelastine hydrochloride utilized a mobile phase of toluene, chloroform, and methanol (B129727) (5:4:2 v/v/v) with densitometric evaluation at 212 nm. researchgate.net The method was validated according to ICH guidelines and demonstrated linearity in the range of 40-140 ng/spot. researchgate.net Another TLC-densitometry method used acetonitrile, water, and acetic acid (8:2:1, by volume) as the developing solvent with measurement at 254 nm for the determination of Azelastine hydrochloride in the presence of its alkaline degradant. tsijournals.com These methods lay the groundwork for developing a specific HPTLC protocol for this compound.

| Technique | Analyte | Mobile Phase | Detection Wavelength | Linear Range | Reference |

| HPTLC | Azelastine HCl | Toluene:Chloroform:Methanol (5:4:2 v/v/v) | 212 nm | 40-140 ng/spot | researchgate.net |

| TLC-Densitometry | Azelastine HCl | Acetonitrile:Water:Acetic Acid (8:2:1, by volume) | 254 nm | Not Specified | tsijournals.com |

Enantioselective Chromatographic Separation Techniques

The search results did not yield specific information on enantioselective chromatographic separation techniques for this compound. However, the development of such methods would be a critical area of research, as many pharmaceutical compounds exist as enantiomers with potentially different pharmacological and toxicological profiles. Future research should focus on developing and validating enantioselective HPLC or other chromatographic methods to separate and quantify the individual enantiomers of Desmethylazelastine.

Advanced Mass Spectrometric Approaches for Structural Characterization

Advanced mass spectrometric techniques are indispensable for the structural elucidation of Desmethylazelastine and its degradation products, providing crucial information for understanding its stability and metabolic fate.

LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) for Degradation Product Analysis

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) is a powerful tool for identifying and characterizing unknown degradation products. Studies on the parent drug, Azelastine HCl, have demonstrated the utility of this technique.

In a forced degradation study of Azelastine HCl under various stress conditions (acidic, alkaline, neutral photolytic, and oxidative), six degradation products were identified using LC-Q/TOF-MS. nih.govresearchgate.net The drug was found to be particularly susceptible to degradation under alkaline, oxidative, and photolytic stress. researchgate.net The high-resolution mass spectrometric data allowed for the postulation of the degradation pathway of the drug. nih.gov This approach of using LC-Q/TOF-MS to analyze stress-degraded samples is directly applicable to this compound to understand its intrinsic stability and identify potential degradants that could form during manufacturing, storage, or in vivo. The identification of such products is a critical component of drug development and regulatory submissions. nih.govresearchgate.net

Ion Mobility Mass Spectrometry for Metabolite Tracking and Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool that provides an additional dimension of separation to conventional liquid chromatography-mass spectrometry (LC-MS) techniques. nih.gov This method separates gas-phase ions based on their size, shape, and charge, offering significant advantages in the complex analyses required during drug development. nih.gov

In the context of metabolite analysis, IMS-MS is particularly valuable for tracking the formation and distribution of metabolites within biological systems. The technique's ability to separate molecules based on their collision cross-section (CCS)—a value reflecting their physical size and shape—allows for the differentiation of compounds that may be indistinguishable by mass alone. nih.govnih.gov

A critical application of IMS-MS is the differentiation of isomers. Many drug metabolites are isomers of one another, such as in cases of hydroxylation at different positions on an aromatic ring. nih.gov These isomers often have nearly identical chromatographic retention times and mass spectra, making them difficult to distinguish with traditional LC-MS/MS methods. nih.govnih.gov However, their distinct three-dimensional structures can result in different drift times within an ion mobility cell, enabling their separation and individual characterization. nih.gov This capability is crucial, as the specific position of a chemical modification can significantly impact the pharmacological or toxicological profile of a metabolite. nih.gov For a metabolite like desmethylazelastine, IMS-MS could theoretically be employed to distinguish it from other potential isobaric or isomeric metabolites that might be formed in trace amounts, ensuring unambiguous identification in complex biological matrices.

Validation of Analytical Methods in Research Settings

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. jddtonline.infogavinpublishers.com This is a mandatory requirement for the registration of pharmaceutical products and for laboratory accreditation, ensuring the quality, reliability, and consistency of analytical data. jddtonline.infogavinpublishers.com The validation process involves evaluating several key performance parameters as outlined by international guidelines. researchgate.netlongdom.org

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification, Robustness, Specificity)

Analytical method validation is built upon the assessment of several core parameters that collectively define a method's performance and reliability. wjarr.com

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.com The terms are often used interchangeably. gavinpublishers.com

Linearity : Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. pnrjournal.com It is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (R²) of the regression line. savaglobal.com

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjarr.com

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by analyzing a sample with a known concentration and is expressed as the percentage of recovery. savaglobal.com For drug products, a typical recovery range is 98-102%. gavinpublishers.com

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%) for a series of measurements. longdom.org

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature), providing an indication of its reliability during normal usage. pnrjournal.com

Table 1: Key Analytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte without interference from other substances. | Peak purity ≥ 980; Resolution ≥ 1.5 between adjacent peaks. researchgate.net |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (R²) ≥ 0.999. researchgate.net |

| Accuracy | Closeness of the measured value to the true value. | 98-102% recovery for drug product. gavinpublishers.com |

| Precision | Agreement among repeated measurements. | RSD or CV% ≤ 2.0%. researchgate.net |

| LOD | Lowest concentration that can be detected. | Signal-to-noise ratio of ~3:1. researchgate.net |

| LOQ | Lowest concentration that can be accurately quantified. | RSD ≤ 10%; Signal-to-noise ratio of ~10:1. longdom.org |

| Robustness | Unaffected by small, deliberate changes in method parameters. | Results should not change by >10% from the optimized method. pnrjournal.com |

Table 2: Example Validation Data for Azelastine and Desmethylazelastine Analysis

| Parameter | Azelastine | Desmethylazelastine | Source |

|---|---|---|---|

| Linearity Range | 10.0 - 1000 pg/mL | 10.0 - 200 pg/mL | nih.gov |

| Precision (Inter/Intra-day) | CV% ≤ 12.8% | CV% ≤ 12.8% | nih.gov |

| LOD | 0.006 µg/mL | Not Specified | savaglobal.com |

| LOQ | 0.019 µg/mL | Not Specified | savaglobal.com |

| Accuracy (% Recovery) | 90 - 110% | Not Specified | savaglobal.com |

| Linearity (R²) | 1.000 | Not Specified | savaglobal.com |

Bioanalytical Method Validation in Preclinical Sample Analysis

Bioanalytical method validation is essential for studies that rely on the quantitative measurement of drugs and their metabolites in biological fluids like plasma, urine, or tissue extracts. nih.gov These methods are fundamental to evaluating pharmacokinetics, toxicokinetics, bioavailability, and bioequivalence in preclinical and clinical studies. nih.gov The validation ensures that the data supporting these studies are reliable. fda.gov

The process involves many of the same parameters as general method validation, such as accuracy, precision, and linearity, but with a specific focus on challenges presented by the biological matrix. japsonline.com Key considerations include:

Sample Preparation : Developing an effective procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex biological matrix is a critical first step. nih.govjapsonline.com

Matrix Effects : The components of the biological sample can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Evaluating and minimizing these effects is crucial for accuracy. japsonline.com

Stability : The stability of the analyte in the biological matrix must be thoroughly assessed under various conditions that reflect sample handling and storage, including freeze-thaw cycles and long-term storage. nih.gov

During the development of an HPLC-MS/MS method for the simultaneous analysis of azelastine and desmethylazelastine in human plasma, researchers encountered a significant issue with signal loss for desmethylazelastine. This was attributed to the strong adsorption of the metabolite to glass surfaces. The problem was resolved by substituting glass tubes with plastic ones, highlighting a critical aspect of bioanalytical method development where interactions between the analyte and labware can significantly impact results. A fully validated method demonstrates that it can reliably measure the analyte from the point of sample collection through to the final analysis. nih.govfda.gov

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

| Azelastine |

| Azelastine hydrochloride |

| Desmethylazelastine |

| Fluticasone propionate |

| Phenethyl alcohol |

| Benzalkonium chloride |

| Octane-1-sulfonic acid sodium salt |

| Potassium dihydrogen phosphate |

| Trifluoroacetic acid |

| Acetonitrile |

| Labetalol |

| Ezetimibe |

| Atorvastatin |

| Warfarin |

| Imipramine |

| Salmeterol |

| Dexamethasone |

| Norethindrone |

Structural Activity Relationship Sar and Rational Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.orgfiveable.me These computational tools are essential in modern drug discovery for predicting the activity of new chemical entities, thereby streamlining the screening process and reducing the reliance on costly and time-consuming experimental work. medcraveonline.comnih.gov The core principle is that the biological effect of a molecule is intrinsically linked to its structural and physicochemical properties. fiveable.me

QSAR modeling begins with the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. medcraveonline.com These can range from simple one-dimensional properties like molecular weight to complex three-dimensional (3D-QSAR) fields that describe the molecule's shape and electronic properties. wikipedia.orgmedcraveonline.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to a known biological activity, such as receptor binding affinity. fiveable.memdpi.com

For antihistamines like Desmethylazelastine (B192710), QSAR studies have been employed to identify the key structural determinants for their kinetic and thermodynamic binding properties at the histamine (B1213489) H1 receptor. nih.gov For instance, studies on a range of antihistamines have revealed that specific physicochemical properties govern their association (kon) and dissociation (koff) rates. QSAR analyses identified descriptors such as FASA_H (the water-accessible surface area of hydrophobic atoms) and vsurf_CW2 (a descriptor related to the hydrophilic surface) as being crucial for determining the kon and koff values, respectively. nih.gov Such models provide valuable insights that can guide the design of future antihistamines with desired kinetic profiles, such as a long duration of action. nih.gov

Table 1: Key Concepts in QSAR Modeling

| Concept | Description | Relevance to Antihistamine Design |

|---|---|---|

| QSAR Model | A mathematical equation that quantitatively relates a molecule's structural features (descriptors) to its biological activity. wikipedia.orgfiveable.me | Predicts the H1 receptor affinity of novel compounds before synthesis. tandfonline.com |

| Molecular Descriptors | Numerical values representing the physicochemical or structural properties of a molecule (e.g., lipophilicity, molecular weight, surface area). medcraveonline.com | Identifies key features like hydrophobicity or shape that are critical for binding to the histamine H1 receptor. nih.govnih.gov |

| 3D-QSAR | An advanced QSAR method that uses 3D molecular fields to model activity, considering the molecule's shape and electrostatic potential. wikipedia.org | Provides a detailed 3D map of favorable and unfavorable interaction regions within the receptor's binding site. tandfonline.com |

| Model Validation | The process of assessing the robustness and predictive power of a QSAR model, often using an external set of compounds not used in model creation. mdpi.com | Ensures the developed model is reliable for predicting the activity of new, untested Desmethylazelastine analogues. |

Elucidation of Structural Determinants for Histamine H1 Receptor Binding Affinity

Desmethylazelastine, like its parent compound Azelastine (B1213491), functions as a potent histamine H1 receptor antagonist. nih.govmedchemexpress.com The affinity of these compounds for the H1 receptor is a critical determinant of their pharmacological activity. Studies on Azelastine have shown that it possesses a high affinity for H1 receptors, with IC50 values that are comparable to or lower than other antihistamines. nih.gov In contrast, its affinity for beta-adrenergic and muscarinic receptors is significantly lower, highlighting its selectivity. nih.gov

The binding of antihistamines to the H1 receptor is a complex process governed by both kinetic and thermodynamic factors. nih.gov Kinetic studies reveal that many second-generation antihistamines, including Azelastine, exhibit a slow rate of dissociation from the H1 receptor. nih.govcapes.gov.br This long residence time at the receptor is thought to contribute to a prolonged duration of action. nih.govnih.gov For Azelastine, it has been shown to reach a steady state at the H1 receptor after approximately 41 minutes and demonstrates a significantly slower dissociation rate constant compared to first-generation antihistamines like diphenhydramine. nih.gov

Structural features that determine this high-affinity binding have been inferred from studies across the class of H1 antagonists. nih.gov Key structural components typically include:

A basic nitrogen atom: This is a common feature in H1 antagonists and is present in the azepine ring of Desmethylazelastine. This group is often protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the receptor's binding pocket.

Aromatic rings: The phthalazinone and chlorobenzyl moieties of Desmethylazelastine provide the necessary hydrophobic and van der Waals interactions with aromatic and aliphatic residues within the binding site.

A flexible linker: The connection between the core structure and the azepine ring allows the molecule to adopt an optimal conformation to fit within the three-dimensional space of the binding pocket.

Research into analogues of other antihistamines, such as terfenadine, has provided further insight into the structural requirements for H1 affinity versus off-target effects. nih.gov These studies help to build a comprehensive picture of the pharmacophore required for potent and selective H1 receptor antagonism, a model to which Desmethylazelastine conforms.

Computational Prediction of Sites of Metabolism and Biotransformation Pathways

Desmethylazelastine is the primary active metabolite of Azelastine. nih.govcaymanchem.com The biotransformation of Azelastine to Desmethylazelastine occurs via oxidative N-demethylation, a reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme system. caymanchem.comdrugbank.com Specifically, in vitro studies using human liver microsomes have identified CYP3A4 and CYP2D6 as the main enzymes responsible for this conversion, with a minor contribution from CYP1A2. caymanchem.comdrugbank.com

Computational methods play an increasingly important role in predicting the metabolic fate of drug candidates. nih.govibm.com These in silico tools can predict which parts of a molecule are most susceptible to metabolism (Sites of Metabolism, SoM) and by which enzymes. nih.gov Approaches include:

Rule-based systems: These use established knowledge of metabolic reactions to predict transformations.

Ligand-based approaches (including QSAR): These models correlate structural features with metabolic stability or inhibition of specific CYP enzymes.

Structure-based approaches: These involve docking the drug molecule into the 3D crystal structure of a CYP enzyme to predict binding and reactivity.

For Desmethylazelastine, not only is it a product of metabolism, but it also interacts with CYP enzymes itself. Studies have shown that Desmethylazelastine can inhibit several CYP isoforms. nih.gov In fact, across almost all tested activities, Desmethylazelastine exhibited stronger inhibitory effects than its parent compound, Azelastine. nih.gov The most potent inhibition by both Azelastine and Desmethylazelastine was observed on CYP2D6. nih.gov These interactions are important to predict computationally to assess the potential for drug-drug interactions.

Table 2: Inhibitory Effects (Ki) of Azelastine and its Metabolites on Human CYP Isoforms nih.gov

| CYP Isoform | Azelastine Ki (μM) | Desmethylazelastine Ki (μM) | 6-hydroxyazelastine Ki (μM) | Type of Inhibition (for Desmethylazelastine) |

|---|---|---|---|---|

| CYP2B6 | N/A | 32.6 | N/A | Uncompetitive |

| CYP2C9 | 13.9 | 15.0 | 17.0 | Competitive |

| CYP2C19 | 21.9 | 7.3 | 9.3 | Competitive |

| CYP2D6 | 1.2 | 1.5 | 3.0 | Competitive |

| CYP3A4 | 23.7 | 13.2 | N/A | Competitive |

Design Principles and Synthesis of Desmethylazelastine Analogues for Enhanced Activity or Specificity

The rational design of analogues of Desmethylazelastine aims to optimize its therapeutic properties. nih.gov Based on the SAR and QSAR data, medicinal chemists can propose specific structural modifications to enhance H1 receptor affinity, improve selectivity over other receptors, or modulate its metabolic profile. nih.gov The synthesis of such analogues is a critical step in testing these hypotheses. nih.gov

Design principles for new analogues would focus on several key areas of the molecule:

Modification of the Azepine Ring: Altering the size or substitution pattern of this ring could influence binding affinity and physicochemical properties. For example, introducing substituents could probe for additional interactions within the binding pocket or block unwanted metabolic pathways.

Substitution on the Aromatic Rings: Adding or moving substituents on the chlorobenzyl or phthalazinone rings could fine-tune electronic and steric properties to enhance hydrophobic interactions with the H1 receptor.

Bioisosteric Replacement: The phthalazinone core could be replaced with other heterocyclic systems (bioisosteres) to explore different geometries and hydrogen bonding patterns, potentially leading to improved affinity or novel intellectual property.

Metabolic Blocking: If a particular part of the molecule is identified as a site of undesirable metabolism, it could be modified to be more resistant to enzymatic degradation. For example, replacing a hydrogen atom with fluorine at a metabolically labile position can often block oxidation at that site.

The synthesis of these rationally designed analogues would typically involve multi-step organic chemistry procedures. nih.govnih.gov These synthetic routes would need to be versatile enough to allow for the creation of a library of related compounds, enabling a systematic exploration of the structure-activity landscape around the Desmethylazelastine scaffold.

Future Research Directions and Theoretical Perspectives

Exploration of Undiscovered Pharmacological Targets and Signaling Pathways

The current understanding of desmethylazelastine's activity is largely centered on its potent H1-receptor antagonism, which is even greater than that of its parent compound, azelastine (B1213491). nih.gov However, its chemical structure and the diverse effects of its parent compound suggest the potential for interactions with other molecular targets and signaling pathways that remain to be fully elucidated.

Future research should venture beyond the H1-receptor to investigate other potential pharmacological targets. For instance, studies have shown that desmethylazelastine (B192710) can suppress acetylcholine-induced contraction and depolarization in human airway smooth muscle, indicating a possible modulatory role in cholinergic signaling. nih.gov Further investigation into its effects on other G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory cascades is warranted.

A significant finding is the uncompetitive inhibition of cytochrome P450 2B6 (CYP2B6) by desmethylazelastine. nih.gov This opens up an avenue for exploring its role in drug-drug interactions and its potential as a modulator of the metabolism of other therapeutic agents. The inhibitory effects on P-glycoprotein (P-gp), a key drug transporter, also merit deeper investigation to understand its impact on drug disposition and resistance. caymanchem.com

Table 1: Known and Potential Pharmacological Interactions of Desmethylazelastine

| Target/Pathway | Known/Potential Interaction | Implication |

| Histamine (B1213489) H1 Receptor | Potent Antagonist | Primary anti-allergic effect |

| Acetylcholine Signaling | Suppression of contraction and depolarization | Potential role in asthma and other airway diseases |

| Cytochrome P450 2B6 (CYP2B6) | Uncompetitive Inhibitor | Potential for drug-drug interactions |

| P-glycoprotein (P-gp) | Inhibitor | Influence on drug transport and disposition |

Development and Application of Novel Preclinical Model Systems for Comprehensive Evaluation

The comprehensive evaluation of desmethylazelastine hydrobromide necessitates the use of advanced preclinical models that can more accurately recapitulate human physiology and disease states.

In Vitro Models: Traditional preclinical screening for antihistaminic activity has relied on isolated tissue preparations, such as guinea pig ileum and trachea. researchgate.netinnovareacademics.in While useful, these models have limitations. The development of novel in vitro systems could provide more detailed insights. For example, the use of reconstituted human nasal epithelium models can be employed to study the effects of desmethylazelastine on histamine-induced inflammation and cytokine release in a more physiologically relevant context. frontiersin.org Furthermore, dendritic cell activation assays could be adapted to assess any potential for drug-induced hypersensitivity. nih.gov

Organ-on-a-Chip Technology: A particularly promising area is the application of organ-on-a-chip (OOC) technology. youtube.comufluidix.comeurekalert.orgamerigoscientific.comnih.gov Liver-on-a-chip systems could be used to study the metabolism of azelastine to desmethylazelastine in a human-relevant microenvironment and to investigate the effects of desmethylazelastine on liver function and potential hepatotoxicity. ufluidix.comnih.gov Connecting a liver-on-a-chip to a lung-on-a-chip could create a multi-organ system to model the metabolic activation of the drug and its subsequent effects on airway inflammation and responsiveness. nih.gov

In Vivo Models: While various animal models of allergic rhinitis exist, primarily using mice and rats sensitized to allergens like ovalbumin, there is a need to refine these models to better study the specific contributions of desmethylazelastine. nih.govnih.gove-ceo.orgresearchgate.net Given that desmethylazelastine has a significantly longer half-life than azelastine, long-term studies in these models could help to better understand its sustained therapeutic effects and potential for once-daily dosing. medchemexpress.comnih.gov The use of humanized mouse models, which are immunologically reconstituted to better mimic the human immune system, could also provide more translatable data.

Integration of Omics Technologies in Understanding Biological Responses

Transcriptomics: Transcriptomic analysis of cells or tissues exposed to desmethylazelastine can reveal changes in gene expression patterns related to inflammation, immune responses, and other cellular processes. nih.govfrontiersin.org For example, studying the transcriptomic profile of T-cells from allergic individuals after treatment could identify novel pathways modulated by the compound beyond simple histamine blockade. nih.gov

Proteomics: Proteomic approaches can identify changes in protein expression and post-translational modifications in response to desmethylazelastine. This could uncover novel protein targets and signaling pathways affected by the drug.

Advanced Computational Chemistry and Artificial Intelligence in Desmethylazelastine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to understand the relationship between the chemical structure of desmethylazelastine and its biological activity. researchgate.nettandfonline.comnih.govtandfonline.com These models could be used to predict the activity of new derivatives and to guide the design of next-generation antihistamines with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding mode of desmethylazelastine with its known and potential targets, including the H1-receptor and CYP enzymes. mdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the conformational changes that occur upon binding.

Conceptual Frameworks for Translational Research from Preclinical Findings

The successful translation of preclinical findings on this compound into clinical applications requires a robust conceptual framework. researchgate.netresearchgate.netnih.govphysiology.org Such a framework should guide the research from basic discovery through to clinical validation and implementation.

A phased approach, often categorized as T0 to T4, can be adapted for desmethylazelastine research. nih.gov

T0 (Basic Research): This phase would involve the fundamental characterization of desmethylazelastine's pharmacological properties, including the exploration of undiscovered targets and signaling pathways as described in section 7.1.

T1 (Translation to Humans): In this phase, the knowledge gained from T0 would be used to design and conduct initial studies in humans, potentially using advanced in vitro models with human cells and tissues to predict clinical responses. nih.gov

T2 (Translation to Patients): This would involve well-designed clinical trials to evaluate the efficacy and safety of desmethylazelastine for specific indications. The pharmacokinetic profile of desmethylazelastine, with its long half-life, would be a key consideration in trial design. nih.govnih.gov

T3 (Translation to Practice): If proven effective and safe, this phase would focus on the integration of desmethylazelastine into clinical practice, including the development of clinical guidelines.

T4 (Translation to Community): The final phase would involve monitoring the real-world effectiveness and impact of desmethylazelastine on public health.

Throughout this translational process, a continuous feedback loop between preclinical and clinical research is essential to refine our understanding of the compound and optimize its therapeutic use.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the elimination half-life of desmethylazelastine hydrobromide across different administration routes?

- Methodological Answer : Use pharmacokinetic studies with radiolabeled azelastine hydrochloride administered via oral or intranasal routes. Collect serial plasma samples over 72+ hours and quantify desmethylazelastine using LC-MS/MS. Account for formulation differences (e.g., 0.1% vs. 0.15% solutions) and steady-state conditions. Compare elimination curves across cohorts, adjusting for protein binding (97%) to avoid underestimation of free metabolite concentrations .

Q. How can researchers identify the cytochrome P450 isoforms responsible for metabolizing azelastine to desmethylazelastine?

- Methodological Answer : Conduct in vitro incubation assays using human liver microsomes and recombinant CYP isoforms. Inhibit specific isoforms (e.g., CYP3A4, CYP2D6) with selective inhibitors and monitor azelastine metabolism via HPLC or mass spectrometry. Validate findings with kinetic studies (Km/Vmax) and cross-reference clinical data on drug-drug interactions .

Q. What in vitro models are suitable for evaluating desmethylazelastine’s efficacy as an H1 receptor antagonist?

- Methodological Answer : Use histamine-induced cAMP assays in transfected HEK-293 cells expressing human H1 receptors. Compare dose-response curves of azelastine and desmethylazelastine to calculate IC50 values. Validate functional antagonism in mast cell degranulation models or guinea pig ileum preparations .

Q. What best practices ensure reproducibility in studies of desmethylazelastine’s metabolic pathways?

- Methodological Answer : Standardize protocols for sample collection, storage (-80°C), and analysis to prevent metabolite degradation. Use isotopically labeled internal standards (e.g., deuterated desmethylazelastine) for LC-MS/MS quantification. Document CYP isoform activity in microsomal preparations and share raw data in supplementary materials .

Advanced Research Questions

Q. How can discrepancies in reported elimination half-lives of desmethylazelastine (54 hours vs. 52–57 hours) be resolved?

- Methodological Answer : Perform meta-analyses of pharmacokinetic studies, stratifying by administration route (oral vs. intranasal), dosage, and population demographics (e.g., renal/hepatic impairment). Use population pharmacokinetic modeling (NONMEM) to identify covariates (e.g., protein binding, CYP activity) contributing to variability .

Q. What strategies mitigate analytical challenges in quantifying desmethylazelastine in plasma with 97% protein binding?

- Methodological Answer : Employ equilibrium dialysis or ultrafiltration to separate free and bound fractions prior to analysis. Optimize LC-MS/MS conditions with acidic mobile phases to disrupt protein interactions. Validate assays using spiked plasma samples with known concentrations, correcting for recovery rates .

Q. How does desmethylazelastine’s high protein binding influence pharmacokinetic interactions in multi-drug therapies?

- Methodological Answer : Conduct displacement studies using drugs with high albumin affinity (e.g., warfarin, NSAIDs). Measure changes in free desmethylazelastine concentrations via ultrafiltration-LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to predict clinical relevance of binding competition .

Q. What experimental designs address contradictions in desmethylazelastine’s metabolite profiles between intranasal and oral administration?

- Methodological Answer : Parallel-group studies comparing both routes under controlled conditions. Measure plasma concentrations of azelastine and desmethylazelastine at steady-state. Apply compartmental modeling to assess first-pass metabolism and bioavailability differences. Include crossover designs to minimize inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.